molecular formula C11H17NO2 B1585819 ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-47-5

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1585819
CAS No.: 2199-47-5
M. Wt: 195.26 g/mol
InChI Key: GIGBRYTXWUHNAZ-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the formylation of ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate under Vilsmeier–Haack reaction conditions . This method is preferred due to its simplicity and effectiveness compared to other methods such as the Fisher method .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the nitrogen atom in the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. This compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
  • Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate

Uniqueness: Ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of both ethyl and methyl groups on the pyrrole ring, which can influence its reactivity and biological activity. The specific substitution pattern can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

ethyl 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-5-9-7(3)10(12-8(9)4)11(13)14-6-2/h12H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGBRYTXWUHNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176413
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-47-5
Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2199-47-5
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Record name 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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